3beta,17-Dihydroxy-5alpha-pregnane-11,20-dione 3-acetate
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Overview
Description
3beta,17-Dihydroxy-5alpha-pregnane-11,20-dione 3-acetate is a steroid ester.
Scientific Research Applications
Steroidal Anesthetics
One of the applications of related compounds to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate is in the field of steroidal anesthetics. A study by Ayres, Newall, and Phillipps (1975) in "Steroids" discusses the synthesis of steroidal anesthetics, including compounds like 3α-Hydroxy-5α-pregnane-11,20-dione-[21-14C] and 3α,21-dihydroxy-5α-pregnane-11,20-dione-[21-14C] 21-acetate, which are similar in structure to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate (Ayres, B., Newall, C., & Phillipps, G. H., 1975).
Metabolic Analysis
Taylor, Curnow, and Shackleton (1978) conducted a study analyzing the urinary excretion of glucocorticoid metabolites in a newborn with 21-hydroxylase deficiency. This study, published in "Clinica Chimica Acta," involved the analysis of metabolites similar to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate, providing insights into its potential role in human metabolism (Taylor, N., Curnow, D., & Shackleton, C., 1978).
Steroid Metabolism Studies
A study by Bournot, Prost, and Maume (1975) in "Journal of Chromatography" investigates the metabolism of 18-OH-11-deoxycorticosterone, leading to the synthesis of related compounds like 18,21-dihydroxy-5alpha-pregnane-3,20-dione. This research contributes to understanding the metabolic pathways involving steroids similar to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate (Bournot, P., Prost, M., & Maume, B., 1975).
Neonatal Urine Analysis
Derks and Drayer (1978) in "Steroids" conducted a study on the synthesis and gas chromatography-mass spectrometry of ring A reduced 6-hydroxylate corticosteroids in human neonatal urine, relevant to understanding compounds structurally similar to 3β,17-Dihydroxy-5α-pregnane-11,20-dione 3-acetate (Derks, H., & Drayer, N., 1978).
Steroid 17α-hydroxylase Inhibition
Goldman, Eavey, and Baker (1976) explored the inhibition of steroid 17α-hydroxylase and C17-20 lyase in rats, using synthetic steroid analogues, including 16β-bromo-3β,17α-dihydroxy-5α-pregnane-11,20-dione. This research sheds light on the role of similar compounds in hormonal and reproductive processes (Goldman, A., Eavey, R., & Baker, M., 1976).
properties
CAS RN |
7253-11-4 |
---|---|
Molecular Formula |
C23H34O5 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[(3S,5S,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H34O5/c1-13(24)23(27)10-8-18-17-6-5-15-11-16(28-14(2)25)7-9-21(15,3)20(17)19(26)12-22(18,23)4/h15-18,20,27H,5-12H2,1-4H3/t15-,16-,17-,18-,20+,21-,22-,23-/m0/s1 |
InChI Key |
RSBZZVJLNTXCGU-FEQOUAIHSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O |
SMILES |
CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
Other CAS RN |
7253-11-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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